Inhibitory Activity Against Human Monoamine Oxidase B (MAO B) with Sub-100 nM Potency
(2-Bromo-3-fluorophenyl)methanesulfonamide exhibits a potent inhibitory effect on human monoamine oxidase B (MAO B) with an IC50 of 33 nM [1]. This level of activity is significantly higher than its inhibition of the MAO A isoform, where it shows an IC50 of 1,000 nM, indicating a 30-fold selectivity for the B isoform [1]. This contrasts with the general class of simple halogenated methanesulfonamides, which often lack such pronounced isoform selectivity or do not achieve this level of potency without additional structural elaboration.
| Evidence Dimension | MAO B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | Target compound's activity against MAO A (IC50 = 1,000 nM) |
| Quantified Difference | 30-fold selectivity for MAO B over MAO A |
| Conditions | Inhibition of human recombinant MAO B and MAO A in a biochemical assay |
Why This Matters
This level of potency and selectivity for MAO B, a key target in neurodegenerative disorders like Parkinson's disease, makes this compound a valuable starting point for medicinal chemistry programs focused on developing selective MAO B inhibitors, offering a clear advantage over less selective or uncharacterized analogs.
- [1] BindingDB. (n.d.). BDBM50421645: (2-Bromo-3-fluorophenyl)methanesulfonamide. Affinity Data: IC50 values for MAO A (1,000 nM) and MAO B (33 nM). View Source
